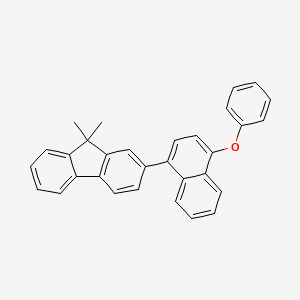

9,9-Dimethyl-2-(4-phenoxynaphthalen-1-YL)-9H-fluorene

Description

9,9-Dimethyl-2-(4-phenoxynaphthalen-1-YL)-9H-fluorene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. These compounds are characterized by multiple aromatic rings, which contribute to their stability and unique chemical properties. This particular compound features a fluorene core with additional phenoxy and naphthyl groups, making it a complex and potentially useful molecule in various scientific fields.

Properties

CAS No. |

653599-34-9 |

|---|---|

Molecular Formula |

C31H24O |

Molecular Weight |

412.5 g/mol |

IUPAC Name |

9,9-dimethyl-2-(4-phenoxynaphthalen-1-yl)fluorene |

InChI |

InChI=1S/C31H24O/c1-31(2)28-15-9-8-13-25(28)26-17-16-21(20-29(26)31)23-18-19-30(27-14-7-6-12-24(23)27)32-22-10-4-3-5-11-22/h3-20H,1-2H3 |

InChI Key |

NLFRNZXGMLGQIW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=C(C5=CC=CC=C54)OC6=CC=CC=C6)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Dimethyl-2-(4-phenoxynaphthalen-1-YL)-9H-fluorene typically involves multi-step organic reactions. One common approach is to start with fluorene and introduce the dimethyl groups at the 9-position through Friedel-Crafts alkylation. The phenoxynaphthyl group can be introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated naphthalene in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques like column chromatography, and precise control of reaction temperatures and times.

Chemical Reactions Analysis

Types of Reactions

9,9-Dimethyl-2-(4-phenoxynaphthalen-1-YL)-9H-fluorene can undergo various chemical reactions, including:

Oxidation: The aromatic rings can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2), while nitration can be done using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.

Industry: It could be used in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 9,9-Dimethyl-2-(4-phenoxynaphthalen-1-YL)-9H-fluorene would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. In materials science, its electronic properties could be exploited in devices like LEDs or solar cells.

Comparison with Similar Compounds

Similar Compounds

Fluorene: The parent compound, simpler in structure but lacking the additional functional groups.

Phenoxynaphthalene: Similar in having a naphthalene core with a phenoxy group.

9,9-Dimethylfluorene: Similar in having the dimethyl groups at the 9-position but lacking the phenoxynaphthyl group.

Uniqueness

9,9-Dimethyl-2-(4-phenoxynaphthalen-1-YL)-9H-fluorene is unique due to its combination of a fluorene core with both dimethyl and phenoxynaphthyl groups, which may confer unique chemical and physical properties.

Biological Activity

9,9-Dimethyl-2-(4-phenoxynaphthalen-1-YL)-9H-fluorene is a synthetic organic compound belonging to the class of fluorene derivatives. Its unique structure, characterized by a dimethyl group and a phenoxy-naphthalene moiety, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound based on diverse sources, including experimental studies and theoretical analyses.

Chemical Structure and Properties

The chemical formula for 9,9-Dimethyl-2-(4-phenoxynaphthalen-1-YL)-9H-fluorene is . The compound features a fluorene backbone with substituents that may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 320.41 g/mol |

| CAS Number | 883554-70-9 |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Anticancer Properties

Recent studies have indicated that fluorene derivatives exhibit significant anticancer activities. For instance, compounds similar to 9,9-Dimethyl-2-(4-phenoxynaphthalen-1-YL)-9H-fluorene have been shown to induce apoptosis in various cancer cell lines. The mechanism is often attributed to the compound's ability to intercalate with DNA, leading to disruption of replication processes.

Case Study:

A study conducted on a series of fluorene derivatives demonstrated that modifications at the 2-position significantly enhanced cytotoxicity against human breast cancer cells (MCF-7) and human liver cancer cells (HepG2). The results indicated that the introduction of bulky groups like phenoxy increases binding affinity to DNA, thereby enhancing anticancer activity .

Antioxidant Activity

The antioxidant capacity of fluorene derivatives has been explored extensively. Compounds with similar structures have shown promising results in scavenging free radicals and reducing oxidative stress markers in vitro.

Research Findings:

In vitro assays revealed that 9,9-Dimethyl-2-(4-phenoxynaphthalen-1-YL)-9H-fluorene exhibited a significant reduction in reactive oxygen species (ROS) levels in human fibroblast cells. This suggests potential protective effects against oxidative damage .

Antimicrobial Activity

The antimicrobial properties of related compounds have also been investigated. Studies suggest that fluorene derivatives can inhibit the growth of various bacterial strains.

Experimental Data:

A recent screening of structurally related compounds showed that several fluorene derivatives displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating moderate to strong antimicrobial effects .

The biological activities of 9,9-Dimethyl-2-(4-phenoxynaphthalen-1-YL)-9H-fluorene can be attributed to several mechanisms:

- DNA Intercalation: The planar structure allows for intercalation between base pairs in DNA, leading to disruption of replication and transcription.

- Radical Scavenging: The presence of electron-rich aromatic rings facilitates the donation of electrons to free radicals, thus neutralizing them.

- Enzyme Inhibition: Some studies suggest that fluorene derivatives may inhibit specific enzymes involved in cellular proliferation and survival pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.